molecular formula C15H15N3OS B133989 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol CAS No. 145096-25-9

4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol

Cat. No. B133989
M. Wt: 285.4 g/mol
InChI Key: WNYIJFWJLXADJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol, also known as DM-PIT, is a small molecule that has been extensively studied for its potential use in scientific research. This compound is a benzothiazole derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol involves its selective binding to the active form of protein kinases. Upon binding, 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol undergoes a conformational change that results in the emission of fluorescence. This property allows 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol to be used as a fluorescent probe for the detection of protein kinase activity.

Biochemical And Physiological Effects

4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for protein kinase activity, 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol is its selectivity for the active form of protein kinases. This property allows 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol to be used as a highly specific fluorescent probe for the detection of protein kinase activity. However, one limitation of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol is its relatively low water solubility, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol. One area of research is the development of new fluorescent probes based on the structure of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol. These probes could be designed to target specific protein kinases or other biomolecules of interest. Another area of research is the development of new therapeutic agents based on the structure of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol. These agents could be designed to selectively target cancer cells or other disease-related biomolecules. Finally, further research is needed to fully understand the biochemical and physiological effects of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol and its potential use in scientific research.

Synthesis Methods

The synthesis of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol involves the reaction of 2-aminothiophenol with 3-pyridinemethanol in the presence of a catalytic amount of acetic acid. This reaction produces 2-(3-pyridinylmethylthio)aniline, which is then reacted with 4,7-dimethyl-6-hydroxybenzothiazole in the presence of a base such as potassium carbonate. The final product, 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol, is obtained after purification by column chromatography.

Scientific Research Applications

4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has been extensively studied for its potential use in scientific research. One of the primary applications of 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol is as a fluorescent probe for the detection of protein kinase activity. 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol has been shown to selectively bind to the active form of protein kinases and emit fluorescence upon binding. This property makes 4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol a valuable tool for studying protein kinase activity in vitro and in vivo.

properties

CAS RN

145096-25-9

Product Name

4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

4,7-dimethyl-2-(pyridin-3-ylmethylamino)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C15H15N3OS/c1-9-6-12(19)10(2)14-13(9)18-15(20-14)17-8-11-4-3-5-16-7-11/h3-7,19H,8H2,1-2H3,(H,17,18)

InChI Key

WNYIJFWJLXADJB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O

Canonical SMILES

CC1=CC(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O

synonyms

6-Benzothiazolol, 4,7-dimethyl-2-[(3-pyridinylmethyl)amino]-

Origin of Product

United States

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